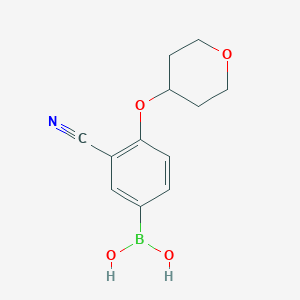
(3-cyano-4-((tetrahydro-2H-pyran-4-yl)oxy)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-氰基-4-((四氢-2H-吡喃-4-基)氧基)苯基)硼酸是一种属于硼酸类的有机化合物。硼酸以其在有机合成中的多功能性而闻名,特别是在通过铃木-宫浦交叉偶联反应形成碳-碳键方面。该化合物具有连接到苯环上的硼酸基团,苯环进一步被氰基和四氢-2H-吡喃-4-基氧基取代。
准备方法
合成路线和反应条件
(3-氰基-4-((四氢-2H-吡喃-4-基)氧基)苯基)硼酸的合成通常涉及多个步骤:
四氢-2H-吡喃-4-基氧基的形成: 这可以通过在酸催化剂的存在下,使合适的酚衍生物与四氢-2H-吡喃反应来实现。
氰基的引入: 氰基可以通过使用合适的氰化剂进行亲核取代反应来引入。
硼酸的形成:
工业生产方法
(3-氰基-4-((四氢-2H-吡喃-4-基)氧基)苯基)硼酸的工业生产可能涉及类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流动反应器、高通量筛选以优化催化剂,以及先进的纯化技术以确保高产率和纯度。
化学反应分析
反应类型
(3-氰基-4-((四氢-2H-吡喃-4-基)氧基)苯基)硼酸可以进行各种化学反应,包括:
氧化: 硼酸基团可以被氧化形成相应的硼酸酯。
还原: 氰基可以被还原形成胺。
取代: 硼酸基团可以参与铃木-宫浦交叉偶联反应以形成碳-碳键。
常用试剂和条件
氧化: 过氧化氢或其他氧化剂。
还原: 在金属催化剂(如碳载钯)存在下,使用氢气。
取代: 用于铃木-宫浦反应的钯催化剂、碱(例如碳酸钾)和芳基卤化物。
主要产物
氧化: 硼酸酯。
还原: 胺。
取代: 联芳基化合物。
科学研究应用
(3-氰基-4-((四氢-2H-吡喃-4-基)氧基)苯基)硼酸在科学研究中有多种应用:
化学: 用作有机合成中的构建模块,特别是在通过交叉偶联反应形成复杂分子方面。
生物学: 由于硼酸的独特性质,在开发含硼药物方面具有潜在用途。
医学: 正在研究其作为各种疾病的治疗剂的潜力。
工业: 用于合成先进材料和聚合物。
作用机制
(3-氰基-4-((四氢-2H-吡喃-4-基)氧基)苯基)硼酸的作用机制取决于其应用。在铃木-宫浦交叉偶联反应中,硼酸基团与钯催化剂相互作用形成钯-硼络合物,然后与芳基卤化物进行转金属化,形成新的碳-碳键。氰基和四氢-2H-吡喃-4-基氧基可能影响化合物在各种反应中的反应性和选择性。
相似化合物的比较
类似化合物
苯硼酸: 缺少氰基和四氢-2H-吡喃-4-基氧基。
(4-氰基-3-苯基)硼酸: 相似,但缺少四氢-2H-吡喃-4-基氧基。
(3-氰基-4-甲氧基苯基)硼酸: 相似,但具有甲氧基而不是四氢-2H-吡喃-4-基氧基。
属性
IUPAC Name |
[3-cyano-4-(oxan-4-yloxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BNO4/c14-8-9-7-10(13(15)16)1-2-12(9)18-11-3-5-17-6-4-11/h1-2,7,11,15-16H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHKJKXKXAEEJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC2CCOCC2)C#N)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














